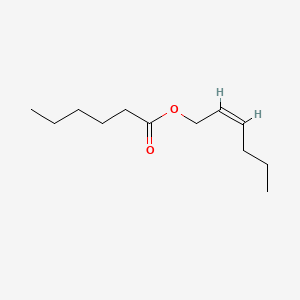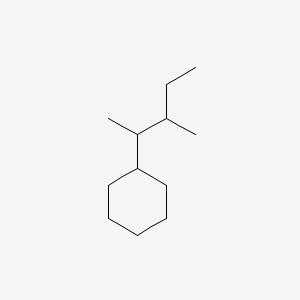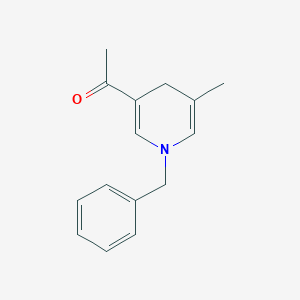
Acetamide,N-(1-methylene-2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-methylene-2-oxopropyl)-: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14116 g/mol It is known for its unique structure, which includes an acetamide group attached to a methylene and oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-methylene-2-oxopropyl)- typically involves the reaction of acetamide with a suitable precursor that introduces the methylene and oxopropyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(1-methylene-2-oxopropyl)- can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the molecule.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-(1-methylene-2-oxopropyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and development.
Biology: This compound may be used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Medicine: In medicine, research may focus on its potential therapeutic applications, such as its ability to interact with specific molecular targets or pathways.
Industry: In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals .
Mécanisme D'action
The mechanism by which Acetamide, N-(1-methylene-2-oxopropyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Acetamide, N-(1-methyl-2-oxopropyl)-
- 3-(Acetylamino)-but-3-en-2-one
- 3-Acetamidobut-3-en-2-one
Comparison: Compared to these similar compounds, Acetamide, N-(1-methylene-2-oxopropyl)- has a unique methylene group that can influence its reactivity and interactions with other molecules. This structural difference can make it more suitable for certain applications where specific reactivity or interaction profiles are desired .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
N-(3-oxobut-1-en-2-yl)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1H2,2-3H3,(H,7,9) |
Clé InChI |
OWJPQTSNDMPHHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
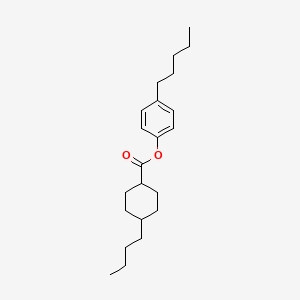




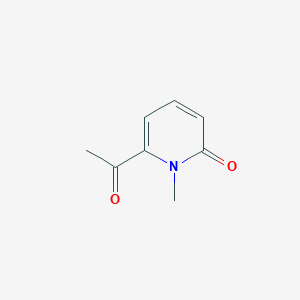
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
